Histamine Receptor Binding: Potency Comparison with Regioisomeric 2-(2-Aminoethyl)thiazole
While direct binding data for 1-(Thiazol-2-yl)ethanamine is not publicly reported, its close structural analog, 2-(2-aminoethyl)thiazole (a positional isomer with the amine on the ethyl chain rather than the alpha-carbon), exhibits measurable but weak affinity for histamine receptors. This data serves as a class-level inference, demonstrating that the thiazole-ethylamine scaffold can engage these GPCR targets, and highlights the critical impact of the amine's exact position on potency [1]. Specifically, 2-(2-aminoethyl)thiazole shows a Ki of 8.49 µM for the guinea pig Histamine H1 receptor and a Ki >10 µM for the human Histamine H4 receptor, indicating it is a low-affinity ligand [2]. This contrasts with high-affinity histamine agonists and underscores the need for specific structural optimization, which can be initiated with the core 1-(Thiazol-2-yl)ethanamine building block.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred potential as a scaffold |
| Comparator Or Baseline | 2-(2-aminoethyl)thiazole: Ki = 8,490 nM (H1 receptor), Ki > 10,000 nM (H4 receptor) |
| Quantified Difference | N/A (Qualitative class inference; positional isomer demonstrates measurable binding) |
| Conditions | Ligand displacement assays on SK-N-MC/hH4R cell homogenates (H4 receptor) and standard H1 binding assays |
Why This Matters
This data confirms the thiazole-ethylamine scaffold's ability to interact with pharmacologically relevant GPCR targets, making 1-(Thiazol-2-yl)ethanamine a valuable starting point for medicinal chemistry optimization, whereas the alternative isomer's weak affinity precludes its use without substantial modification.
- [1] BindingDB. BDBM22866: 2-(1,3-thiazol-2-yl)ethan-1-amine. Ki data for Histamine H1 and H4 receptors. Retrieved 2026-04-21. View Source
- [2] BindingDB. PrimarySearch_ki for BDBM22866. Retrieved 2026-04-21. View Source
